2-[4-(Trifluoromethoxy)phenyl]oxirane
Overview
Description
2-[4-(Trifluoromethoxy)phenyl]oxirane is an organic compound with the molecular formula C₉H₇F₃O₂ and a molecular weight of 204.15 g/mol . This compound is characterized by the presence of an oxirane ring (epoxide) attached to a phenyl group substituted with a trifluoromethoxy group. It is commonly used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Trifluoromethoxy)phenyl]oxirane typically involves the reaction of 4-(trifluoromethoxy)benzaldehyde with a suitable epoxidizing agent. One common method is the use of a peracid, such as m-chloroperbenzoic acid (m-CPBA), to achieve the epoxidation of the aldehyde . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to optimize reaction conditions and increase efficiency. The use of catalysts and automated systems can further enhance the production scale and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Trifluoromethoxy)phenyl]oxirane undergoes various chemical reactions, including:
Nucleophilic Substitution: The oxirane ring is highly reactive towards nucleophiles, leading to ring-opening reactions.
Oxidation: The compound can be oxidized to form corresponding diols or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxirane ring into alcohols or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. Reactions are typically carried out in polar solvents like ethanol or water.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed in these reactions.
Major Products Formed
Nucleophilic Substitution: The major products are ring-opened compounds with nucleophilic groups attached.
Oxidation: The major products include diols and other oxidized derivatives.
Reduction: The major products are alcohols and other reduced forms of the compound.
Scientific Research Applications
2-[4-(Trifluoromethoxy)phenyl]oxirane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism of action of 2-[4-(Trifluoromethoxy)phenyl]oxirane involves its reactivity towards nucleophiles, leading to ring-opening reactions. The trifluoromethoxy group enhances the electrophilicity of the oxirane ring, making it more susceptible to nucleophilic attack. This property is exploited in various chemical transformations and applications.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)oxirane: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
2-(4-Fluorophenyl)oxirane: Similar structure but with a fluorine atom instead of a trifluoromethoxy group.
2-(4-Chlorophenyl)oxirane: Similar structure but with a chlorine atom instead of a trifluoromethoxy group.
Uniqueness
2-[4-(Trifluoromethoxy)phenyl]oxirane is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes the compound more reactive and versatile in various chemical reactions compared to its analogs.
Properties
IUPAC Name |
2-[4-(trifluoromethoxy)phenyl]oxirane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c10-9(11,12)14-7-3-1-6(2-4-7)8-5-13-8/h1-4,8H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVYGKYZDJEFEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC=C(C=C2)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80476401 | |
Record name | 2-[4-(trifluoromethoxy)phenyl]oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80476401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111991-17-4 | |
Record name | 2-[4-(trifluoromethoxy)phenyl]oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80476401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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